molecular formula C25H21ClN2OS B4935392 (3-chloro-1-benzothiophen-2-yl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

(3-chloro-1-benzothiophen-2-yl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

Cat. No.: B4935392
M. Wt: 433.0 g/mol
InChI Key: PHAHQWZBQIQTRX-UHFFFAOYSA-N
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Description

(3-chloro-1-benzothiophen-2-yl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is a complex organic compound with a unique structure that combines a benzothiophene ring with a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-1-benzothiophen-2-yl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-1-benzothiophen-2-yl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3-chloro-1-benzothiophen-2-yl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (3-chloro-1-benzothiophen-2-yl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    tert-Butyl carbamate: A compound with a similar carbamate functional group but different aromatic rings.

    Steviol glycoside: A compound with a similar glycoside structure but different aromatic rings.

Uniqueness

(3-chloro-1-benzothiophen-2-yl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is unique due to its combination of a benzothiophene ring and a quinoline derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-chloro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2OS/c1-16-15-20(27-17-9-3-2-4-10-17)18-11-5-7-13-21(18)28(16)25(29)24-23(26)19-12-6-8-14-22(19)30-24/h2-14,16,20,27H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAHQWZBQIQTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=C(C4=CC=CC=C4S3)Cl)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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